molecular formula C16H19NO3 B2823795 N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-cyclopropylacetamide CAS No. 2034277-64-8

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-cyclopropylacetamide

Cat. No.: B2823795
CAS No.: 2034277-64-8
M. Wt: 273.332
InChI Key: BKDYSIZWRPUKBS-UHFFFAOYSA-N
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Description

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-cyclopropylacetamide is a synthetic compound that features a benzofuran ring, a hydroxypropyl group, and a cyclopropylacetamide moiety. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound is of interest in various fields of scientific research due to its potential pharmacological applications.

Biochemical Analysis

Biochemical Properties

Benzofuran compounds have been shown to interact with various enzymes, proteins, and other biomolecules . For instance, some benzofuran derivatives have shown significant inhibitory effects on Src kinase .

Cellular Effects

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-cyclopropylacetamide has been tested for its cytotoxic effects on various human cancer cell lines, including leukemia, prostate cancer, colorectal cancer, and renal cell carcinoma. The studies have shown promising results in inhibiting cell growth, indicating potential use in cancer therapy.

Molecular Mechanism

Benzofuran compounds have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Benzofuran compounds have been synthesized and evaluated for their anticancer activity against the human ovarian cancer cell line A2780 .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been reported. A related compound, (2R)-1-(1-Benzofuran-2-yl)-N-propylpentan-2-amine (BPAP), has been tested in a mouse lung adenocarcinoma xenograft model . Both low and high doses of BPAP significantly inhibited tumor growth, but the mechanism of action was different for each dose .

Metabolic Pathways

Benzofuran compounds are known to interact with various enzymes and cofactors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-cyclopropylacetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-cyclopropylacetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The benzofuran ring can be reduced under specific conditions to form dihydrobenzofuran derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of dihydrobenzofuran derivatives.

    Substitution: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-cyclopropylacetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-cyclopropylacetamide is unique due to the combination of its structural features, which confer a distinct set of biological activities and potential applications. The presence of the benzofuran ring, hydroxypropyl group, and cyclopropylacetamide moiety makes it a versatile compound for various research and industrial purposes.

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-16(19,10-17-15(18)8-11-6-7-11)14-9-12-4-2-3-5-13(12)20-14/h2-5,9,11,19H,6-8,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKDYSIZWRPUKBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)CC1CC1)(C2=CC3=CC=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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